3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, an imidazolidinone ring, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the methoxyphenyl and pyridinylmethyl groups. Common reagents used in these reactions include methoxybenzaldehyde, pyridine-2-carboxaldehyde, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the imidazolidinone ring can produce imidazolidine derivatives.
Scientific Research Applications
3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-4-YL)METHYL]PROPANAMIDE
- 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
Uniqueness
Compared to similar compounds, 3-[1-(4-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE may exhibit unique properties due to the specific positioning of the methoxyphenyl and pyridinylmethyl groups
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C19H20N4O4/c1-27-15-7-5-14(6-8-15)23-18(25)16(22-19(23)26)9-10-17(24)21-12-13-4-2-3-11-20-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,24)(H,22,26) |
InChI Key |
LQBBFYQKVIXZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.